N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . Computational methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .Scientific Research Applications
Antioxidant Activity Research
One area of research focuses on the analytical methods used in determining antioxidant activity, which is crucial across different fields such as food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) provides a critical review of various tests used to determine antioxidant activity, including both chemical and electrochemical methods. These methods are essential for analyzing antioxidant capacity and understanding the mechanisms and kinetics of processes involving antioxidants, which could be relevant to the applications of "N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide" if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Neuroprotective and Therapeutic Applications
Another significant area of research is the development of pharmacological agents with neuroprotective and therapeutic effects. Grigor’ev, Tkacheva, and Morozov (2014) discuss the synthesis and pharmacological properties of "hybrid" compounds containing nitroxyl radicals. These compounds, derived from various classes of natural compounds, have shown enhanced biological activity, decreased general toxicity, or increased selective cytotoxicity. This area of research might encompass the applications of "this compound" if it has been modified to include nitroxyl radicals for therapeutic use (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental Impact and Toxicology
Research on the environmental fate and effects of chemicals, such as the lampricide TFM reviewed by Hubert (2003), is critical for understanding the ecological impact of synthetic compounds. Although "this compound" is not mentioned, studies on similar compounds’ environmental behavior, toxicity, and degradation pathways offer valuable insights into managing and mitigating potential environmental risks (Hubert, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-13-17(5-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCFMRFSBIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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